
(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C12H8FNO3S2 .
Molecular Structure Analysis
The compound has a molecular weight of 297.329 . It consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis
The compound has a linear formula of C12H8FNO3S2 and a molecular weight of 297.329 . More research is needed to provide a detailed analysis of its physical and chemical properties .科学的研究の応用
Antibacterial and Antimicrobial Properties
Several studies have synthesized derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin, which have shown antibacterial activity, particularly against Gram-positive bacteria. These compounds, including variations of thioxothiazolidin-acetic acid derivatives, have been tested and found to exhibit antimicrobial activities against a range of pathogens, including Staphylococcus aureus and Bacillus subtilis for Gram-positive bacteria, as well as Escherichia coli and Pseudomonas aeruginosa for Gram-negative bacteria. Some compounds have demonstrated similar or higher activity compared to reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018), (Abd Alhameed et al., 2019).
Antifungal Properties
Compounds with thioxothiazolidin-acetic acid backbones have also been investigated for their antifungal properties. Certain derivatives showed strong inhibition against Candida species and Trichosporon asahii, highlighting the potential for these compounds in treating fungal infections (Doležel et al., 2009).
Anti-inflammatory and Analgesic Activities
The synthesis of new derivatives has led to compounds with significant anti-inflammatory and analgesic activities. These activities were evaluated against models like carrageenan-induced rat paw edema and the writhing test in mice, with several compounds showing promising results. These findings suggest potential applications in developing therapies for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Potential Anti-cancer Properties
Research into the application of thioxothiazolidin-acetic acid derivatives extends into oncology, with some novel syntheses aiming to explore anticancer activities. Derivatives have been tested against various cancer cell lines, including lung, breast, and central nervous system cancers, showing anticancer activity at low concentrations compared to reference drugs. This highlights the potential for these compounds to contribute to the development of new cancer treatments (Hammam et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S2/c17-9-3-1-8(2-4-9)5-11-15(24)19(16(25)26-11)10-6-12(20)18(14(10)23)7-13(21)22/h1-5,10H,6-7H2,(H,21,22)/b11-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMXOLJXZPQNH-WZUFQYTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

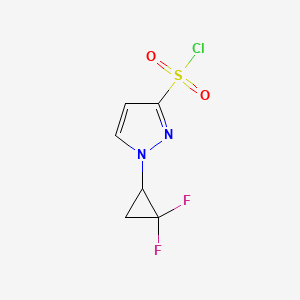
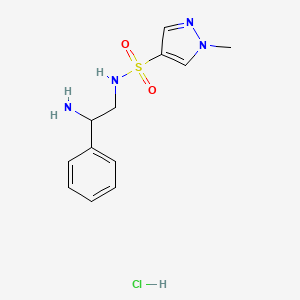
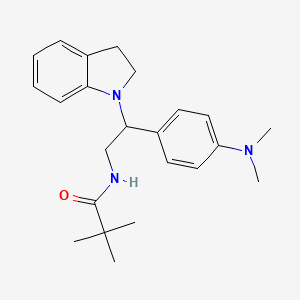


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
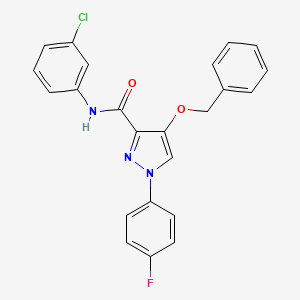
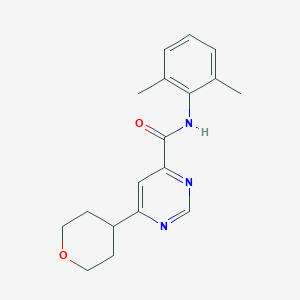
![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)
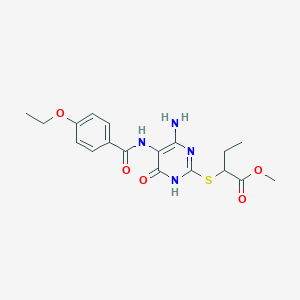
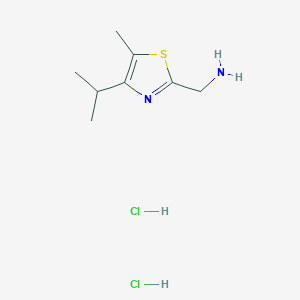
![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)
![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)
